Cas no 155510-78-4 (27-Norolean-14-en-28-oicacid, 2,3-bis[(4-hydroxybenzoyl)oxy]-13-methyl-, (1b,3b,13a)- (9CI))

27-Norolean-14-en-28-oicacid, 2,3-bis[(4-hydroxybenzoyl)oxy]-13-methyl-, (1b,3b,13a)- (9CI) structure
155510-78-4 structure
Product name:27-Norolean-14-en-28-oicacid, 2,3-bis[(4-hydroxybenzoyl)oxy]-13-methyl-, (1b,3b,13a)- (9CI)
CAS No:155510-78-4
MF:C44H56O8
MW:712.91064
CID:170059
PubChem ID:3081904

27-Norolean-14-en-28-oicacid, 2,3-bis[(4-hydroxybenzoyl)oxy]-13-methyl-, (1b,3b,13a)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 27-Norolean-14-en-28-oicacid, 2,3-bis[(4-hydroxybenzoyl)oxy]-13-methyl-, (1b,3b,13a)- (9CI)
    • (4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-bis[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid
    • (4aS,6bR,8aR,10R,11R,12aR,12bR,14aS,14bS)-10,11-bis{[(4-hydroxyphenyl)carbonyl]oxy}-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicene-4a(2H)-carboxylic acid
    • 2-Hydroxymaprounic acid 2,3-bis(4-hydroxybenzoate)
    • Bis(hobz)-2-ohmap
    • D-Friedoolean-14-en-28-oic acid, 1,3-bis((4-hydroxybenzoyl)oxy)-, (1beta,3beta)-
    • 2alpha-hydroxymaprounic acid 2,3-bis-p-hydroxybenzoate
    • D-Friedoolean-14-en-28-oic acid, 1,3-bis((4-hydroxybenzoyl)oxy)-,(1beta,3beta)-
    • (4aS,6bR,8aR,10R,11R,12aR,12bR,14aS,14bS)-10,11-bis[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicene-4a(2H)-carboxylic acid
    • DTXSID50165911
    • CHEBI:66672
    • NSC692260
    • BDBM50478517
    • NSC-692260
    • Q27135292
    • 155510-78-4
    • CHEMBL472320
    • Inchi: InChI=1S/C44H56O8/c1-39(2)22-23-44(38(49)50)21-18-32-41(5)19-16-31-40(3,4)35(52-37(48)27-10-14-29(46)15-11-27)30(51-36(47)26-8-12-28(45)13-9-26)24-43(31,7)33(41)17-20-42(32,6)34(44)25-39/h8-15,18,30-31,33-35,45-46H,16-17,19-25H2,1-7H3,(H,49,50)/t30-,31-,33-,34-,35-,41-,42+,43-,44+/m0/s1
    • InChI Key: XPEVLOSUULAUFH-VVKPJCHFSA-N
    • SMILES: OC1C=CC(C(O[C@H]2C[C@@]3([C@H]4CC[C@]5([C@@H]6CC(C)(C)CC[C@@]6(CC=C5[C@]4(C)CC[C@H]3C(C)(C)[C@H]2OC(C2C=CC(O)=CC=2)=O)C(=O)O)C)C)=O)=CC=1

Computed Properties

  • Exact Mass: 712.398
  • Monoisotopic Mass: 712.398
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 52
  • Rotatable Bond Count: 7
  • Complexity: 1450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 10.6
  • Topological Polar Surface Area: 130Ų

Experimental Properties

  • Density: 1.26
  • Boiling Point: 794.8°Cat760mmHg
  • Flash Point: 233.9°C
  • Refractive Index: 1.615

Recommend Articles

Recommended suppliers
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
河南东延药业有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
河南东延药业有限公司
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm